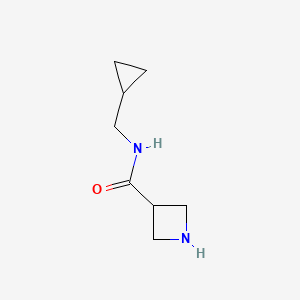![molecular formula C15H18N2OS B7891516 3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide](/img/structure/B7891516.png)
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide is a complex organic compound that features a piperidine ring, a benzo[b]thiophene moiety, and a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, which can be synthesized via the Paal-Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide can undergo various chemical reactions, including:
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzo[b]thiophene moiety can bind to enzymes or other proteins, modulating their activity . This dual interaction can lead to various biological effects, making the compound a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Piperidin-2-ylmethyl-benzo[b]furan-2-carboxylic acid amide: Similar structure but with a furan ring instead of a thiophene ring.
3-Piperidin-2-ylmethyl-benzo[b]pyrrole-2-carboxylic acid amide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs . This uniqueness can lead to different biological activities and applications in various fields .
Properties
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-15(18)14-12(9-10-5-3-4-8-17-10)11-6-1-2-7-13(11)19-14/h1-2,6-7,10,17H,3-5,8-9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGXNFWBHVTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=C(SC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7891435.png)



![(2S,3R)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7891465.png)
![4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7891475.png)


![4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B7891482.png)



![2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol](/img/structure/B7891508.png)
![3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine](/img/structure/B7891521.png)
